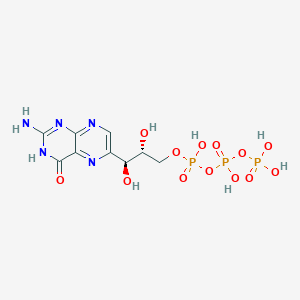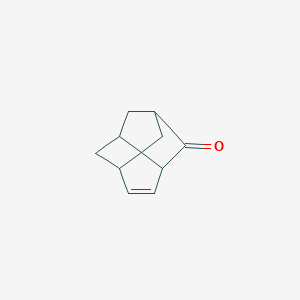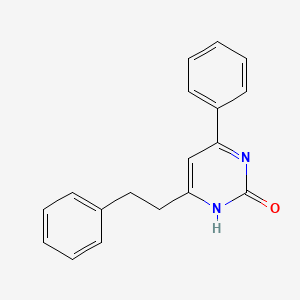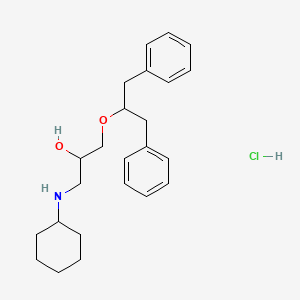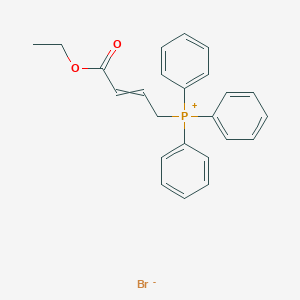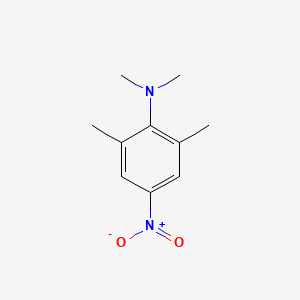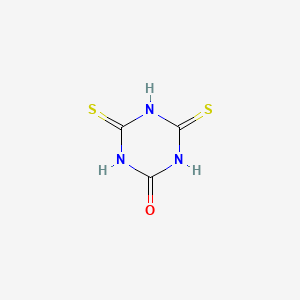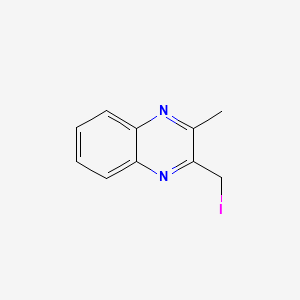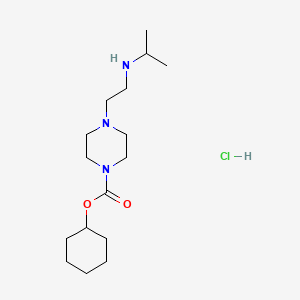
2,2,5,5-Tetramethyl-3,4-diphenyl-2,5-dihydro-1,2,5-oxadisilole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5,5-Tetramethyl-3,4-diphenyl-2,5-dihydro-1,2,5-oxadisilole is a unique organosilicon compound characterized by its distinctive structure, which includes two silicon atoms, an oxygen atom, and a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetramethyl-3,4-diphenyl-2,5-dihydro-1,2,5-oxadisilole typically involves the reaction of tetramethyldisiloxane with phenylacetylene under specific conditions. The reaction is often catalyzed by transition metal catalysts such as platinum or palladium, which facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,5,5-Tetramethyl-3,4-diphenyl-2,5-dihydro-1,2,5-oxadisilole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can participate in substitution reactions, where one of the phenyl groups is replaced by other functional groups, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous solvents under inert atmosphere.
Substitution: Halogens, organometallic reagents; reactions may require catalysts and specific solvents to proceed efficiently.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,2,5,5-Tetramethyl-3,4-diphenyl-2,5-dihydro-1,2,5-oxadisilole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in the field of oncology.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 2,2,5,5-Tetramethyl-3,4-diphenyl-2,5-dihydro-1,2,5-oxadisilole exerts its effects involves interactions with various molecular targets. The silicon-oxygen-silicon linkage in the compound allows it to participate in unique chemical reactions, facilitating the formation of stable complexes with other molecules. These interactions can influence biological pathways and chemical processes, making the compound valuable in both research and industrial applications.
Comparaison Avec Des Composés Similaires
- 2,2,5,5-Tetramethyl-1,4-diphenyl-3,6,7-trioxabicyclo[2.2.1]heptane
- N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2,4-Diphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine
Uniqueness: 2,2,5,5-Tetramethyl-3,4-diphenyl-2,5-dihydro-1,2,5-oxadisilole stands out due to its specific silicon-oxygen-silicon linkage, which imparts unique chemical and physical properties. This structural feature allows it to participate in a broader range of chemical reactions compared to similar compounds, making it a versatile and valuable compound in various applications.
Propriétés
Numéro CAS |
31731-63-2 |
|---|---|
Formule moléculaire |
C18H22OSi2 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
2,2,5,5-tetramethyl-3,4-diphenyl-1,2,5-oxadisilole |
InChI |
InChI=1S/C18H22OSi2/c1-20(2)17(15-11-7-5-8-12-15)18(21(3,4)19-20)16-13-9-6-10-14-16/h5-14H,1-4H3 |
Clé InChI |
KYNANOAHFJKIQU-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(C(=C([Si](O1)(C)C)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


